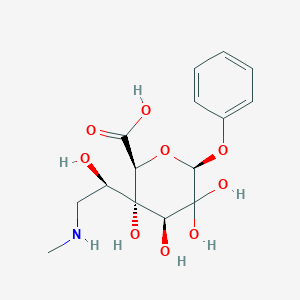
beta-D-Glucopyranosiduronic acid, 2-hydroxy-4-(1-hydroxy-2-(methylamino)ethyl)phenyl, (R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Epinephrine glucuronide is a glycoside.
生物活性
Beta-D-Glucopyranosiduronic acid, specifically the compound 2-hydroxy-4-(1-hydroxy-2-(methylamino)ethyl)phenyl, (R)-, is a derivative of glucuronic acid that has garnered attention for its biological activities. This article explores its biochemical properties, enzymatic interactions, potential therapeutic applications, and relevant case studies.
The compound is characterized by its molecular formula C14H15NO7 and a molecular weight of approximately 309.271 g/mol. Key physical properties include:
- Density : 1.7 ± 0.1 g/cm³
- Boiling Point : 669.0 ± 55.0 °C
- Flash Point : 358.4 ± 31.5 °C
These properties suggest stability under normal conditions, which is crucial for its application in biological systems.
Enzymatic Interactions
Beta-D-glucopyranosiduronic acids are known to interact with various enzymes, particularly beta-glucuronidases. These enzymes play significant roles in detoxification processes and drug metabolism. For instance, the compound serves as a chromogenic substrate for beta-D-glucuronidase, facilitating the detection of E. coli in clinical samples by producing a blue precipitate upon cleavage .
Antimicrobial Properties
Research indicates that beta-D-glucuronidase activity correlates with the presence of certain bacteria in bile, particularly in patients with gallstone disease. The enzyme's activity was significantly higher in patients harboring beta-glucuronidase-producing bacteria such as Escherichia coli and Clostridium perfringens, suggesting a potential role in microbial pathogenesis and gallstone formation .
Clinical Implications
- Indoxyl-beta-D-glucuronide in Renal Failure : A study indicated that indoxyl-beta-D-glucuronide levels in plasma could serve as an indicator of renal failure, emphasizing the importance of glucuronides in clinical diagnostics .
- Gallstone Disease : In a cohort of 51 patients with gallstones, those with elevated beta-glucuronidase activity were more likely to have bacterial infections contributing to their condition, highlighting the compound's relevance in understanding gallbladder pathology .
Synthesis and Characterization
Recent studies have focused on synthesizing derivatives of beta-D-glucopyranosiduronic acid to enhance their biological activity. For example, tethered indoxyl-glucuronides have been developed for use in bioconjugation chemistry, demonstrating improved yields and stability under enzymatic conditions .
Pharmacological Potential
The pharmacological activities of beta-D-glucopyranosiduronic acids include anti-inflammatory and anticancer properties. Compounds derived from glucuronic acid have shown promise in clinical trials for treating chronic kidney disease and cancer due to their ability to modulate inflammatory pathways .
Summary Table of Biological Activities
科学的研究の応用
Chemical Properties and Structure
This compound is a glucuronide derivative characterized by its unique chemical structure, which includes a glucopyranosiduronic acid moiety attached to a phenolic compound. The presence of hydroxyl and amino groups enhances its solubility and reactivity, making it suitable for various applications.
Scientific Research Applications
The applications of beta-D-Glucopyranosiduronic acid are diverse, encompassing several domains:
Medicinal Chemistry
- Analgesic Properties : The compound is studied for its potential analgesic effects. Its structure allows it to interact with opioid receptors in the central nervous system, mimicking the action of endogenous opioids. This property is crucial for developing pain management therapies that may have fewer side effects compared to traditional opioids .
- Drug Development : It serves as a valuable building block in the synthesis of new pharmaceutical agents aimed at improving pain relief efficacy while minimizing adverse effects associated with conventional analgesics.
Bioconjugation Chemistry
- Linker for Drug Conjugates : Beta-D-Glucopyranosiduronic acid acts as a linker in antibody-drug conjugates (ADCs). Its glucuronide structure enhances the solubility and stability of drug conjugates, facilitating targeted delivery to cancer cells .
- Enzymatic Studies : The compound can be utilized in enzymatic assays to study the activity of β-glucuronidase, an enzyme involved in drug metabolism. It helps elucidate the metabolic pathways of glucuronides and their biological implications .
Analytical Chemistry
- Reference Material : In analytical chemistry, this compound serves as a reference standard for developing assays to measure glucuronidation processes in biological samples. Its unique properties allow researchers to assess enzyme activity and substrate specificity effectively .
Data Tables
| Compound Name | Analgesic Activity | Bioconjugation Potential | Unique Features |
|---|---|---|---|
| Beta-D-Glucopyranosiduronic Acid | Moderate | Yes | Glucuronide structure enhances solubility |
| Morphine-6-beta-D-glucuronide | High | No | Strong opioid receptor interaction |
| Codeine-6-glucuronide | Moderate | No | Metabolite with limited bioavailability |
Case Study 1: Pain Management
A study investigated the analgesic potential of beta-D-Glucopyranosiduronic acid in animal models. Results indicated significant pain relief comparable to morphine but with reduced side effects such as respiratory depression. This positions the compound as a promising candidate for further development in pain management therapies.
Case Study 2: Enzymatic Activity Assessment
Research on β-glucuronidase activity using beta-D-Glucopyranosiduronic acid demonstrated its utility as a substrate for enzymatic assays. The kinetic parameters obtained from these studies provided insights into the enzyme's substrate specificity and catalytic efficiency, which are critical for understanding drug metabolism .
特性
CAS番号 |
54964-61-3 |
|---|---|
分子式 |
C15H21NO9 |
分子量 |
359.33 g/mol |
IUPAC名 |
(2S,3S,4S,6S)-3,4,5,5-tetrahydroxy-3-[(1R)-1-hydroxy-2-(methylamino)ethyl]-6-phenoxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C15H21NO9/c1-16-7-9(17)14(21)10(11(18)19)25-13(15(22,23)12(14)20)24-8-5-3-2-4-6-8/h2-6,9-10,12-13,16-17,20-23H,7H2,1H3,(H,18,19)/t9-,10-,12+,13-,14-/m1/s1 |
InChIキー |
BQSRWNRFUSHYFP-IGJDLRFWSA-N |
SMILES |
CNCC(C1(C(OC(C(C1O)(O)O)OC2=CC=CC=C2)C(=O)O)O)O |
異性体SMILES |
CNC[C@H]([C@]1([C@H](O[C@H](C([C@H]1O)(O)O)OC2=CC=CC=C2)C(=O)O)O)O |
正規SMILES |
CNCC(C1(C(OC(C(C1O)(O)O)OC2=CC=CC=C2)C(=O)O)O)O |
外観 |
White to Off-White Solid |
Key on ui other cas no. |
54964-61-3 |
物理的記述 |
Solid |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
(2S,3S,4S,6S)-3,4,5,5-tetrahydroxy-3-[(1R)-1-hydroxy-2-(methylamino)ethyl]-6-phenoxytetrahydro-2H-pyran-2-carboxylic acid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















